molecular formula C8H14ClNO B2746597 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide CAS No. 726153-07-7

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide

Cat. No.: B2746597
CAS No.: 726153-07-7
M. Wt: 175.66
InChI Key: LISJPDPEWNFETA-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide typically involves the reaction of N-ethyl-N-(2-methylprop-2-en-1-yl)amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is unique due to its specific substituents, which confer unique reactivity and interaction profiles. This makes it particularly valuable in specialized research and industrial applications .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(2-methylprop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-4-10(6-7(2)3)8(11)5-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJPDPEWNFETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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